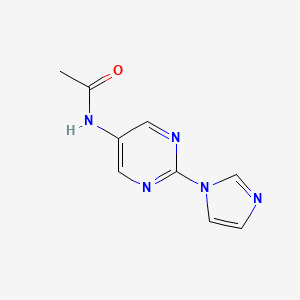

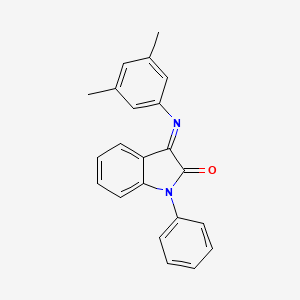

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with various biological systems, making it a promising candidate for the development of new drugs and therapies.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Activity

Research has shown the potential of compounds structurally related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide in antiviral and antimicrobial applications. For instance, a series of imidazo[1,2-a]pyridines, which are structurally analogous, were designed and tested for their efficacy as antirhinovirus agents, highlighting the therapeutic potential of similar compounds in combating viral infections (Hamdouchi et al., 1999). Additionally, certain heterocycles incorporating thiadiazole moiety, synthesized from related precursors, exhibited insecticidal properties against cotton leafworm, suggesting their utility in agricultural pest control (Fadda et al., 2017).

Chemical Synthesis and Catalysis

The formation of imidazo[1,2-c]pyrimidines through ring closure of related acetamides has been explored using density functional theory (DFT) methods. This research provides insight into the synthetic pathways for creating complex molecules with potential applications in chemical synthesis and catalysis (Domingo et al., 2006).

Fluorescent Probes and Imaging Agents

Compounds analogous to this compound have been studied for their potential as fluorescent probes for mercury ions, demonstrating the ability of these molecules to serve as sensitive and selective sensors for environmental and biological monitoring (Shao et al., 2011). Furthermore, innovative synthetic routes have led to the development of novel imidazo[1,2-a]pyridine derivatives, highlighting the versatility of these compounds in creating diagnostic tools and therapeutic agents.

Corrosion Inhibition

An experimental and theoretical study on derivatives of imidazoline, a structurally related compound, evaluated their effectiveness as corrosion inhibitors in acid media. This research suggests that molecules within the same chemical family could offer protection against metal corrosion, which is crucial for industrial applications (Cruz et al., 2004).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines, similar in structure to this compound, have been identified as novel melatonin receptor ligands. These findings indicate the therapeutic potential of such compounds in treating sleep disorders and other conditions related to melatonin receptor dysregulation (El Kazzouli et al., 2011).

Zukünftige Richtungen

Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant interest in further exploring their potential as therapeutic agents . Future research could focus on elucidating the exact mechanisms of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of imidazole-containing compounds .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .

Biochemische Analyse

Biochemical Properties

It is known that imidazole-containing compounds interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the compound and the biomolecules it interacts with .

Cellular Effects

Imidazole-containing compounds are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-7(15)13-8-4-11-9(12-5-8)14-3-2-10-6-14/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEWWPJGRJSPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(N=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3014409.png)

![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)

![2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one](/img/structure/B3014421.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3014426.png)

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)